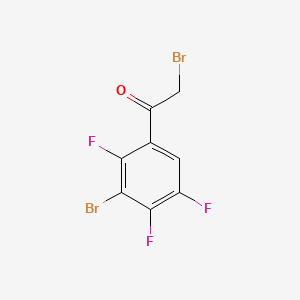
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- is a halogenated ketone with the molecular formula C(_8)H(_3)Br(_2)F(_3)O. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,5-trifluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields. The bromination process is optimized to minimize by-products and maximize the efficiency of bromine utilization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atoms.
Reduction: 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)ethanol.
Oxidation: 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- exerts its effects is primarily through its interaction with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
- 2-Bromo-1-(2,4,5-trifluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Uniqueness
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This unique structure influences its reactivity and interaction with other molecules, making it particularly valuable in specialized chemical syntheses and research applications.
By understanding the detailed properties and applications of Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)-, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
2149598-27-4 |
|---|---|
Molekularformel |
C8H3Br2F3O |
Molekulargewicht |
331.91 g/mol |
IUPAC-Name |
2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H3Br2F3O/c9-2-5(14)3-1-4(11)8(13)6(10)7(3)12/h1H,2H2 |
InChI-Schlüssel |
LQFJIXRRHRMJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


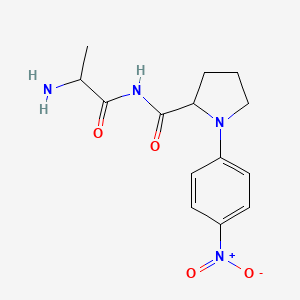
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

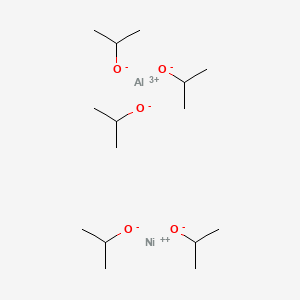
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)

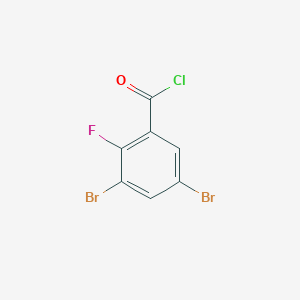
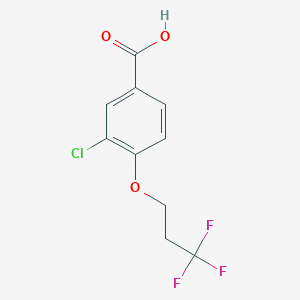

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)


